

Crotamin: A Technical Guide to its Structure and Amino Acid Sequence

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Compound of Interest

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Abstract

Crotamine is a 42-residue, non-enzymatic polypeptide toxin isolated from the venom of the South American rattlesnake, *Crotalus durissus terrificus*.^[1] As a member of the myotoxin family, it exhibits a wide spectrum of biological activities, including myotoxicity, weak analgesia, and effects on voltage-sensitive sodium channels.^{[2][3][4]} More recently, its characterization as a cell-penetrating peptide (CPP) with selective cytotoxicity towards cancer cells has garnered significant interest for its potential in drug delivery and oncology.^[5] This guide provides a detailed overview of **crotamin**'s molecular structure, amino acid sequence, and the key experimental methodologies used for its characterization.

Amino Acid Sequence and Isoforms

Crotamine is a highly basic polypeptide with an isoelectric point (pI) of 10.3.^[6] It is composed of 42 amino acids, including 11 basic residues (nine lysines and two arginines) and six cysteines that form three stabilizing disulfide bonds.^{[1][2]}

The primary amino acid sequence is as follows:

YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCKKGGSG^[1]

The three intramolecular disulfide bridges have been identified as connecting Cys4 to Cys36, Cys11 to Cys30, and Cys18 to Cys37.^{[1][7]}

Genetic analysis has revealed the existence of **crotamine** isoforms. For instance, some variants feature an isoleucine residue at position 19 instead of the more common leucine, a change resulting from a single base substitution in the encoding gene.[8]

Protein Structure

The three-dimensional structure of **crotamin** has been elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revealing a compact and stable fold.

Solution Structure (NMR)

The solution structure of **crotamine** was first determined by proton NMR spectroscopy (PDB ID: 1H5O).[3][4] The structure consists of a short alpha-helix at the N-terminus (residues 1-7) and a small, antiparallel, triple-stranded beta-sheet, resulting in an $\alpha\beta_1\beta_2\beta_3$ topology.[3][4] This structural arrangement was previously unseen among toxins active on ion channels.[3] A subsequent, more refined NMR structure determination in aqueous solution confirmed the key features: an alpha-helix involving residues 1-7 and a two-stranded antiparallel beta-sheet formed by residues 9-13 and 34-38.[7] These secondary structure elements are tethered by the three disulfide bonds, which form a central hydrophobic core.[7]

Crystal Structure (X-ray Crystallography)

The crystal structure of **crotamin** has been resolved to a resolution of 1.7 Å.[6] This analysis confirmed the overall fold observed in the NMR structure, which includes a single α -helical turn (residues 2–7) and a two-stranded antiparallel β -sheet (residues 9–13 and 34–38).[6] The crystal structure critically highlights a distinct spatial separation of charged and hydrophobic surfaces.[2][6] This amphipathic characteristic, with pronounced cationic and hydrophobic faces on opposite sides of the molecule, is believed to be crucial for its interaction with negatively charged cell membranes and subsequent biological activities.[2][6]

Quantitative Data

The following tables summarize key quantitative data for **crotamin**.

Table 1: General Properties of **Crotamine**

Property	Value	Source
Molecular Weight (Calculated)	4.9 kDa	[3]
Molecular Mass (Mass Spec.)	4881 Da	[2][9]
Residue Count	42	[1][3]
Atom Count (PDB: 1H5O)	339	[3]
Isoelectric Point (pI)	10.3	[6]

Table 2: Crystallographic Data for **Crotamine**

Parameter	Value	Source
Resolution	1.7 - 1.9 Å	[1][6][9]
Space Group	I2 ₁ 2 ₁ 2 ₁ or I222	[9][10]
Unit Cell Parameters (a, b, c)	67.75 Å, 74.40 Å, 81.01 Å	[9][10]
Rmerge	4.3%	[10]
Completeness	97.05%	[10]

Experimental Protocols

The determination of **crotamin**'s structure relies on a multi-step process involving purification from venom followed by high-resolution structural analysis.

Purification of Crotamine

Crotamine is isolated from the crude venom of *Crotalus durissus terrificus*. While several methods exist, a common and effective protocol involves a single cation-exchange chromatography step.[3]

- Source Material: Crude, lyophilized venom is obtained from a reputable supplier (e.g., CEVAP, Brazil).[3][9]

- **Chromatography:** The crude venom is dissolved and loaded onto a cation-exchange column, such as a MonoS HR 10/10 column.[3]
- **Elution:** The protein is eluted using a salt gradient, leveraging **crotamine**'s highly basic nature for separation.
- **Verification:** The purity and identity of the collected fractions are confirmed by mass spectrometry (e.g., MALDI-TOF) to verify the molecular mass of 4881 Da.[10] Alternative purification schemes may involve an initial size-exclusion chromatography step (e.g., Sephacryl S200) followed by cation-exchange chromatography.[9]

Structure Determination by NMR Spectroscopy

The solution structure of **crotamine** (PDB: 1H5O) was determined using homonuclear proton NMR spectroscopy.

- **Sample Preparation:** A ~1 mM protein sample is prepared. To prevent aggregation, the protein is dissolved in a mixture of 10 mM potassium phosphate buffer and trifluoroethanol-d₃ (70:30, v/v) at pH 4.0.
- **Spectra Acquisition:** Two-dimensional proton NMR spectra (e.g., NOESY, TOCSY) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or 900 MHz).[7] Spectra are typically recorded at various temperatures (e.g., 5°C to 35°C). The water signal is suppressed using techniques like WATERGATE or presaturation.
- **Data Processing:** The acquired data are processed using software packages (e.g., FELIX-ND) to yield frequency-domain spectra.
- **Structure Calculation:**
 - Nuclear Overhauser Effect (NOE) cross-peaks are identified and their intensities are measured from NOESY spectra (with a mixing time of ~100 ms).
 - These NOE intensities are converted into interproton upper distance restraints (e.g., strong < 3.0 Å, medium < 4.0 Å, weak < 5.0 Å).

- Automated structure calculation software (e.g., ATNOS/CANDID/DYANA) is used with the distance restraints to compute a family of 3D structures consistent with the NMR data.[7]
- This process can also be used to computationally determine the most likely disulfide bond connectivity pattern.[7]

Structure Determination by X-ray Crystallography

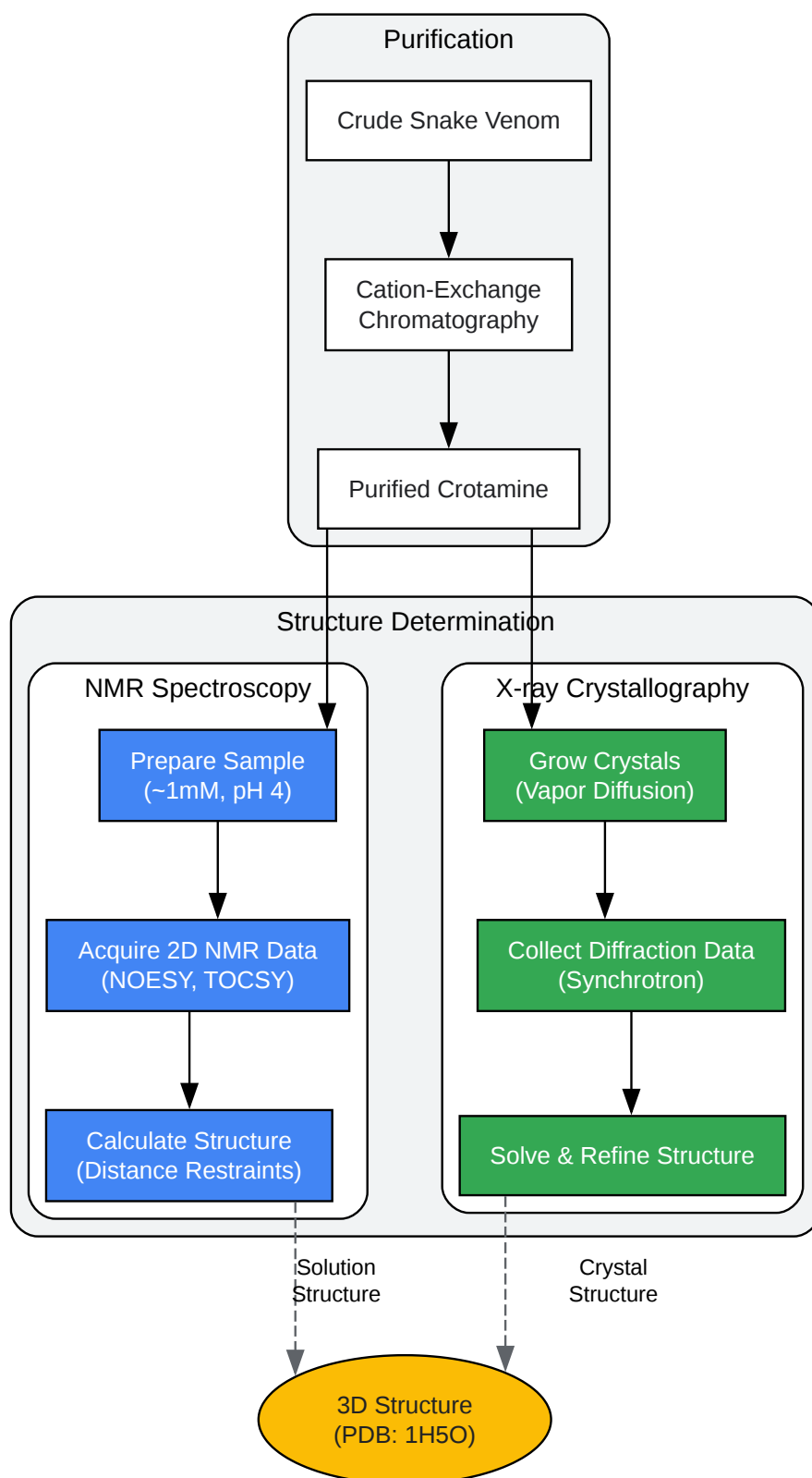
The crystal structure provides a static, high-resolution view of the **crotamin** molecule.

- Crystallization:
 - The purified **crotamine** is concentrated to approximately 22 mg/ml in ultrapure water using microconcentrators.[10]
 - Crystals are grown using the vapor diffusion method.[3] Droplets of the protein solution are equilibrated against a reservoir solution, a typical example being 0.2 M sodium thiocyanate and 1.9 M ammonium sulfate at pH 6.1.[3]
 - Single crystals suitable for diffraction typically form within 2 days.[3]
- X-ray Data Collection:
 - A single crystal is harvested and soaked briefly in a cryoprotectant solution, which is often the reservoir solution supplemented with ~20% glycerol, before being flash-cooled in a nitrogen gas stream at 100 K.[3][10]
 - The crystal is mounted on a diffractometer at a synchrotron beamline (e.g., DESY/HASYLAB).[10]
 - X-ray diffraction data are collected using a monochromatic X-ray source (e.g., $\lambda = 0.8123$ Å) and recorded on a detector (e.g., MAR CCD) as a series of images with a small oscillation range per image (e.g., 1°).[10]
- Data Processing and Structure Solution:
 - The raw diffraction intensities are indexed, integrated, and scaled using software suites like MOSFLM or XDS.[3][10]

- The structure is solved using techniques such as single-wavelength anomalous dispersion (SAD), often requiring the preparation of heavy-atom derivatives.^[1]
- The resulting electron density map is used to build the atomic model of the protein, which is then refined against the experimental data.

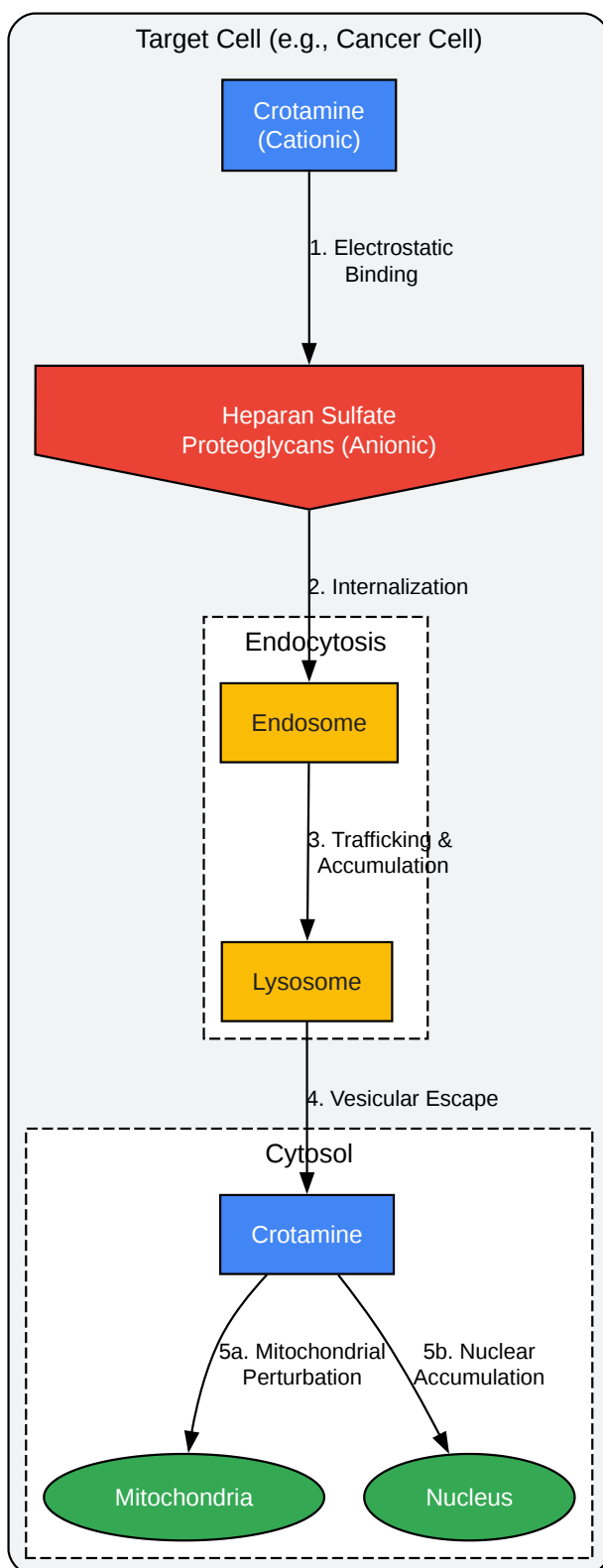
Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for structure determination and the proposed mechanism of **crotamine**'s cellular action.



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Caption: Experimental workflow for the purification and structural determination of **crotonamine**.



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Caption: Proposed mechanism for cellular uptake and action of **crotamine**.

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